molecular formula C8H7ClO3 B1427052 2-Chloro-5-(hydroxymethyl)benzoic acid CAS No. 90270-93-2

2-Chloro-5-(hydroxymethyl)benzoic acid

Cat. No. B1427052
CAS RN: 90270-93-2
M. Wt: 186.59 g/mol
InChI Key: LADPIJHQRGNDEF-UHFFFAOYSA-N
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Description

“2-Chloro-5-(hydroxymethyl)benzoic acid” is a chemical compound with the molecular formula C8H7ClO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Scientific Research Applications

  • Crystallographic Studies and Electronic Structure Analysis :2-Chloro-5-(hydroxymethyl)benzoic acid has been studied for its crystallographic properties. Research by Pramanik, Dey, and Mukherjee (2019) examined the crystal structures of various benzoic acid derivatives using X-ray powder diffraction. Their work included the analysis of intermolecular interactions and the electronic structure of these compounds, demonstrating their potential in materials science and molecular engineering (Pramanik, Dey, & Mukherjee, 2019).

  • Photodecomposition Studies :The compound has been included in studies related to the photodecomposition of chlorobenzoic acids. Crosby and Leitis (1969) explored how ultraviolet irradiation of chlorobenzoic acids led to the replacement of chlorine by hydroxyl and hydrogen. This research is significant for understanding the environmental impact and degradation processes of these compounds (Crosby & Leitis, 1969).

  • Plant Growth Regulation :Studies on the physiological activity of chloro-substituted benzoic acids, including 2-Chloro-5-(hydroxymethyl)benzoic acid, have shown their potential in regulating plant growth. Pybus et al. (1959) conducted experiments using wheat cylinder, pea segment, and pea curvature tests to investigate the growth-promoting activity of these compounds (Pybus, Smith, Wain, & Wightman, 1959).

  • Polymer Science and Material Chemistry :In the field of polymer science and material chemistry, substituted benzoic acids like 2-Chloro-5-(hydroxymethyl)benzoic acid have been used as dopants for polyaniline. Amarnath and Palaniappan (2005) explored the properties of benzoic acid-doped polyaniline salts, contributing to advancements in conductive polymers and materials technology (Amarnath & Palaniappan, 2005).

  • Mass Spectrometry and Analytical Chemistry :The compound is also relevant in the development of mass spectrometry methods. Charles et al. (1992) developed a high-resolution mass spectrometry method for analyzing chlorobenzoic acids, including 2-Chloro-5-(hydroxymethyl)benzoic acid, demonstrating its importance in analytical chemistry and environmental monitoring (Charles, Chen, Kanniganti, & Marbury, 1992).

properties

IUPAC Name

2-chloro-5-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPIJHQRGNDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728443
Record name 2-Chloro-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(hydroxymethyl)benzoic acid

CAS RN

90270-93-2
Record name 2-Chloro-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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